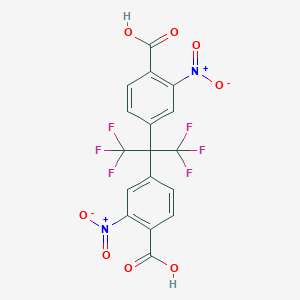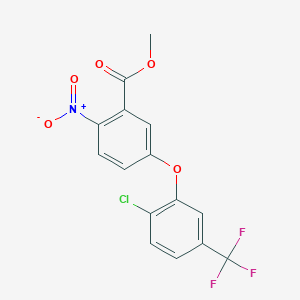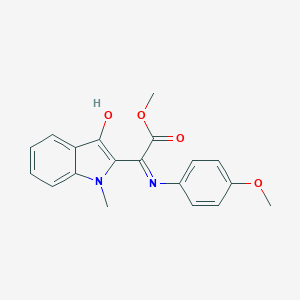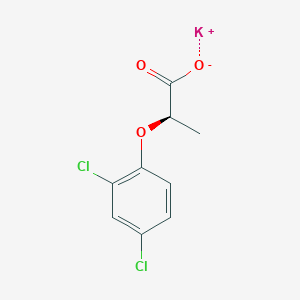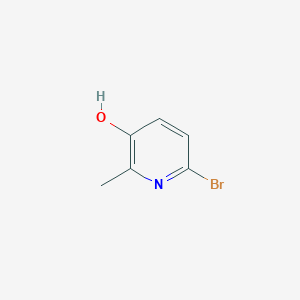
6-溴-2-甲基吡啶-3-醇
描述
Synthesis Analysis The synthesis of derivatives similar to 6-Bromo-2-methylpyridin-3-ol often involves complex processes including diazotization, bromation, oxidation, chlorination, amination, and sometimes Hofmann degradation. For example, the synthesis of 2-Amino-6-bromopyridine, a related compound, starts from 2-amino-6-methylpyridine and goes through a series of reactions under carefully controlled conditions, achieving a total yield of 34.6% (Xu Liang, 2010).
Molecular Structure Analysis The molecular structure of related bromopyridine compounds is typically confirmed through spectroscopic methods such as IR and ^1H NMR. These methods provide detailed insights into the molecular composition and arrangement, essential for understanding the properties and reactivity of the compound (Xu Liang, 2010).
Chemical Reactions and Properties Compounds in the bromopyridine family exhibit diverse chemical reactivity, which can be harnessed for further chemical modifications and applications in synthesis. For instance, the presence of the bromo group makes these compounds suitable for nucleophilic substitution reactions or as intermediates in the synthesis of more complex molecules (Xu Liang, 2010).
科学研究应用
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : The study involved the synthesis of novel pyridine-based derivatives via a Suzuki cross-coupling reaction .
- Methods of Application or Experimental Procedures : The researchers used a palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction involved 5-bromo-2-methylpyridin-3-amine either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : The study resulted in the synthesis of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these derivatives, and the results suggested potential applications as chiral dopants for liquid crystals . The compounds also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .
安全和危害
6-Bromo-2-methylpyridin-3-ol is classified as Acute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2A), H319; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 . The safety information suggests wearing protective gloves/protective clothing/eye protection/face protection, and avoiding dust formation, breathing vapours, mist or gas .
属性
IUPAC Name |
6-bromo-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZVKXETZALTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458305 | |
| Record name | 6-Bromo-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyridin-3-ol | |
CAS RN |
118399-86-3 | |
| Record name | 6-Bromo-2-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


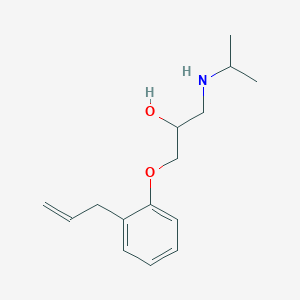
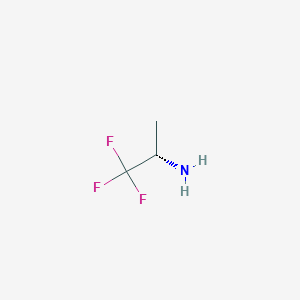

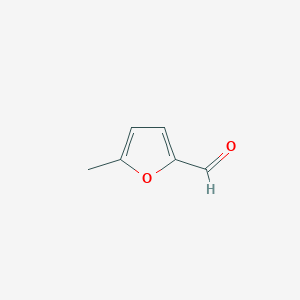
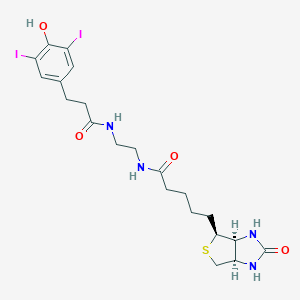

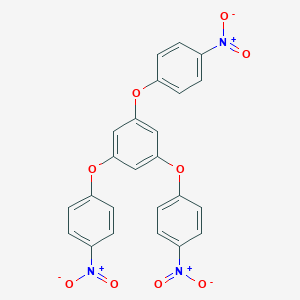
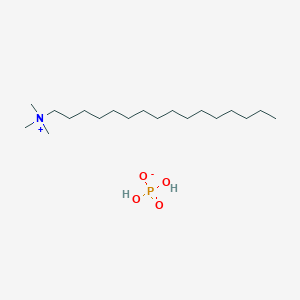
![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
